molecular formula C15H12N4O2 B5260601 N-(3-hydroxyphenyl)-4-(1,2,4-triazol-4-yl)benzamide

N-(3-hydroxyphenyl)-4-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5260601
M. Wt: 280.28 g/mol
InChI Key: LFWPCFRTQZBVFZ-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-4-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-4-(1,2,4-triazol-4-yl)benzamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The triazole ring is then coupled with a benzamide derivative using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can undergo reduction to form corresponding amines.

    Substitution: The hydroxyl group can be substituted with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in metal-catalyzed reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes like cytochrome P450.

    Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.

Medicine

    Drug Development: Investigated for its potential as an anticancer, antifungal, or antiviral agent.

    Diagnostics: Used in the development of diagnostic assays.

Industry

    Material Science: Used in the synthesis of polymers and advanced materials.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-4-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring is known to bind to metal ions in enzyme active sites, inhibiting their activity. The hydroxyl group can form hydrogen bonds with amino acid residues, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxyphenyl)-4-(1,2,3-triazol-4-yl)benzamide
  • N-(4-hydroxyphenyl)-4-(1,2,4-triazol-4-yl)benzamide
  • N-(3-hydroxyphenyl)-5-(1,2,4-triazol-4-yl)benzamide

Uniqueness

N-(3-hydroxyphenyl)-4-(1,2,4-triazol-4-yl)benzamide is unique due to the specific positioning of the hydroxyl group and the triazole ring, which can significantly influence its biological activity and binding properties compared to other similar compounds.

Properties

IUPAC Name

N-(3-hydroxyphenyl)-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c20-14-3-1-2-12(8-14)18-15(21)11-4-6-13(7-5-11)19-9-16-17-10-19/h1-10,20H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWPCFRTQZBVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C2=CC=C(C=C2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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